molecular formula C17H11ClN2O4 B3856925 2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone

2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone

Cat. No. B3856925
M. Wt: 342.7 g/mol
InChI Key: LARNELFPDHMAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Chlorfenapyr' and is widely used as a pesticide that is effective against a wide range of pests.

Mechanism of Action

The mechanism of action of 2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone is based on its ability to disrupt the cellular respiration process in pests. This compound inhibits the activity of the mitochondrial respiratory chain, leading to the depletion of ATP levels in the cells. This results in the death of the pests.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone are still being studied. However, it has been reported that this compound can cause oxidative stress and damage to DNA in certain cell types. Additionally, this compound has been shown to have an inhibitory effect on the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone in lab experiments include its high efficacy against a wide range of pests and its potential use in the treatment of various diseases. However, the limitations of using this compound include its potential toxicity to non-target organisms and the need for careful handling due to its hazardous nature.

Future Directions

There are several future directions for research on 2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone. One potential direction is the development of safer and more effective pesticides based on this compound. Additionally, research could focus on the potential use of this compound in the treatment of cancer and other diseases. Finally, further studies could be conducted to better understand the biochemical and physiological effects of this compound on various cell types.

Scientific Research Applications

The scientific research application of 2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone is vast and varied. This compound has been extensively studied for its potential use as a pesticide due to its high efficacy against a wide range of pests. Additionally, this compound has also been studied for its potential use in the treatment of various diseases, including cancer.

properties

IUPAC Name

2-acetyl-3-(3-chlorophenyl)imino-6-nitroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c1-9(21)15-16(19-11-4-2-3-10(18)7-11)13-6-5-12(20(23)24)8-14(13)17(15)22/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARNELFPDHMAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=NC2=CC(=CC=C2)Cl)C3=C(C1=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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